[(3-Chlorobenzyl)thio]acetic acid CAS number and IUPAC name
[(3-Chlorobenzyl)thio]acetic acid CAS number and IUPAC name
An In-depth Technical Guide to [(3-Chlorobenzyl)thio]acetic Acid: Synthesis, Properties, and Potential Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [(3-Chlorobenzyl)thio]acetic acid, a molecule with potential applications in various fields of chemical and pharmaceutical research. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from related structures and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
[(3-Chlorobenzyl)thio]acetic acid is a halogenated aromatic thioether carboxylic acid. Its core structure consists of a 3-chlorobenzyl group linked through a sulfur atom to an acetic acid moiety.
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IUPAC Name: [(3-chlorobenzyl)thio]acetic acid
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CAS Number: 34722-33-3
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Molecular Formula: C₉H₉ClO₂S
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Molecular Weight: 216.68 g/mol
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale and Supporting Data |
| Melting Point (°C) | 70-90 | Based on the melting point of the related compound 3-chlorophenylacetic acid (75-78 °C) and the influence of the thioether linkage. |
| Boiling Point (°C) | > 300 (decomposes) | High boiling point is expected due to the molecular weight and polar functional groups. Carboxylic acids often decompose at high temperatures. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, DMSO). | The carboxylic acid group imparts some water solubility, but the aromatic ring and thioether linkage decrease it. Solubility is expected to be good in polar organic solvents. |
| pKa | ~3.5 - 4.5 | The carboxylic acid proton's acidity will be similar to that of other phenylthioacetic acids. |
| LogP | ~2.5 - 3.5 | The presence of the chlorobenzyl group suggests a moderate lipophilicity. |
Synthesis of [(3-Chlorobenzyl)thio]acetic Acid
A robust and high-yield synthesis of [(3-Chlorobenzyl)thio]acetic acid can be achieved through the nucleophilic substitution of 3-chlorobenzyl chloride with thioglycolic acid in the presence of a base. This method is a standard procedure for the formation of thioether bonds.
Proposed Synthetic Protocol
This protocol is based on well-established methods for the alkylation of thiols.[1]
Materials:
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3-Chlorobenzyl chloride
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Thioglycolic acid
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Sodium hydroxide (or potassium carbonate)
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Ethanol (or water as a green solvent alternative)
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Hydrochloric acid (for acidification)
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Ethyl acetate (for extraction)
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Anhydrous magnesium sulfate (for drying)
Procedure:
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Deprotonation of Thioglycolic Acid: In a round-bottom flask, dissolve thioglycolic acid (1.0 eq) in ethanol. Cool the solution in an ice bath.
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Slowly add a solution of sodium hydroxide (2.1 eq) in water, maintaining the temperature below 10 °C. This in situ formation of the sodium thioglycolate salt is crucial for the subsequent nucleophilic attack. The excess base ensures complete deprotonation of both the thiol and carboxylic acid protons.
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Nucleophilic Substitution: To the solution of sodium thioglycolate, add 3-chlorobenzyl chloride (1.0 eq) dropwise. The reaction is exothermic, so maintain the temperature below 20 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation:
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Remove the ethanol under reduced pressure.
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Add water to the residue and wash with a non-polar solvent like hexane to remove any unreacted 3-chlorobenzyl chloride.
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Acidify the aqueous layer to a pH of ~2 with dilute hydrochloric acid. The product, [(3-Chlorobenzyl)thio]acetic acid, will precipitate out as a solid.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
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Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Synthetic Workflow Diagram
Caption: Proposed synthesis of [(3-Chlorobenzyl)thio]acetic acid.
Spectroscopic Characterization (Predicted)
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¹H NMR:
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A singlet for the methylene protons of the thioacetic acid moiety (S-CH₂-COOH) is expected around 3.3-3.7 ppm.
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A singlet for the benzylic protons (Ar-CH₂-S) is anticipated around 3.8-4.2 ppm.
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A complex multiplet pattern in the aromatic region (7.0-7.4 ppm) corresponding to the four protons of the 3-chlorophenyl group.
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A broad singlet for the carboxylic acid proton, typically above 10 ppm, which is D₂O exchangeable.
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¹³C NMR:
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A signal for the methylene carbon of the thioacetic acid group around 35-40 ppm.
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A signal for the benzylic carbon around 38-43 ppm.
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Multiple signals in the aromatic region (125-140 ppm).
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A signal for the carbonyl carbon of the carboxylic acid around 170-175 ppm.
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IR Spectroscopy:
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A broad O-H stretch from the carboxylic acid at 2500-3300 cm⁻¹.
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A strong C=O stretch from the carboxylic acid around 1700 cm⁻¹.
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C-H stretching frequencies for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.
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C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
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A C-Cl stretch in the fingerprint region.
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Mass Spectrometry:
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The molecular ion peak (M⁺) would be observed at m/z 216, with a characteristic M+2 peak at m/z 218 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
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A major fragmentation peak would correspond to the loss of the carboxylic acid group (-COOH), and another to the formation of the 3-chlorobenzyl cation.
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Potential Biological Activity and Applications
While no specific biological activities have been reported for [(3-Chlorobenzyl)thio]acetic acid, related compounds have shown interesting properties, suggesting potential avenues for research.
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Antimicrobial Activity: A similar compound, 3-(p-chlorophenyl)thio citronellal, has demonstrated potent bactericidal activity.[2] The presence of the chlorophenylthio moiety in the target molecule suggests it could be investigated for antimicrobial properties against a range of bacteria and fungi.
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Enzyme Inhibition: The carboxylic acid group can act as a hydrogen bond donor and acceptor, and the thioether linkage can participate in hydrophobic interactions. These features make it a candidate for screening as an inhibitor of various enzymes, particularly those with active sites that can accommodate a substituted benzyl group.
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Precursor for Thiazolidinone Synthesis: Carboxylic acids are common starting materials for the synthesis of more complex heterocyclic structures. For instance, it could be a precursor for the synthesis of novel thiazolidinone derivatives, which are known to exhibit a wide range of biological activities.
Conceptual Diagram of Potential Research Areas
Caption: Potential research avenues for [(3-Chlorobenzyl)thio]acetic acid.
Analytical Methods for Quality Control
Ensuring the purity and identity of [(3-Chlorobenzyl)thio]acetic acid is critical for its use in research. A combination of chromatographic and titrimetric methods is recommended.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid) would be suitable for assessing purity and quantifying the compound. Detection can be achieved using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
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Titration: The carboxylic acid functionality allows for a simple acid-base titration with a standardized solution of sodium hydroxide to determine the purity of a bulk sample.
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Spectroscopic Methods: The identity of the synthesized compound should be confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR, and MS).
Quality Control Workflow
Caption: Recommended quality control workflow.
Safety and Handling
Based on the GHS classifications of related compounds like 3-chlorophenylacetic acid and the known hazards of thioacetic acid, [(3-Chlorobenzyl)thio]acetic acid should be handled with care.
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GHS Hazard Statements (Predicted):
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Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
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Conclusion
[(3-Chlorobenzyl)thio]acetic acid is a readily synthesizable compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, offering a starting point for researchers interested in exploring this molecule. The proposed synthetic and analytical methods are based on established and reliable chemical principles, ensuring a high degree of scientific integrity.
References
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Azizi, N., et al. (2010). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Oriental Journal of Chemistry, 26(2), 749-752. Available at: [Link]
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PubChem. (n.d.). 3-Chlorophenylacetic acid. Retrieved from [Link]
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ResearchGate. (2015). Bioactivity and morphological changes of bacterial cells after exposure to 3-(p-chlorophenyl)thio citronellal. Retrieved from [Link]
